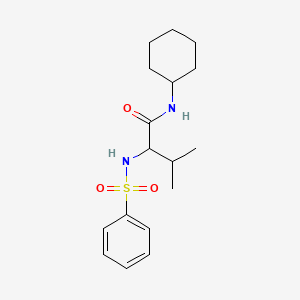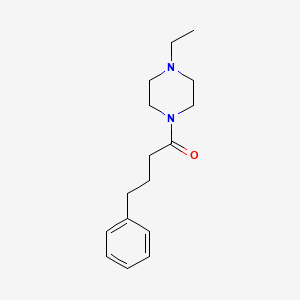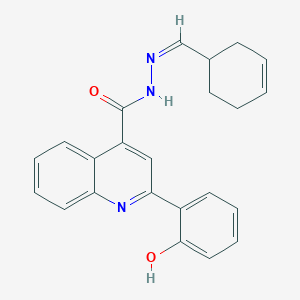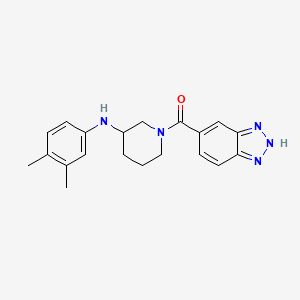
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide, also known as CHSVA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide is not fully understood, but it is believed to act through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide may modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and cognitive-enhancing properties. In animal studies, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to reduce pain and inflammation, improve memory and learning, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have low toxicity and few side effects, making it a safe candidate for preclinical studies. However, one limitation of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide. One area of interest is the development of new compounds based on the N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide scaffold with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide and its effects on neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide in humans, particularly for its potential applications in pain management and cognitive enhancement.
Synthesemethoden
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine, valine, and phenylsulfonyl chloride. The resulting compound is purified through recrystallization and characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. In drug discovery, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In neuroscience, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-cyclohexyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)16(17(20)18-14-9-5-3-6-10-14)19-23(21,22)15-11-7-4-8-12-15/h4,7-8,11-14,16,19H,3,5-6,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOAKYPRVYKENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-cyclohexyl-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B6059966.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6060007.png)
![N-cyclooctyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6060012.png)

![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)

![1-(2-fluorophenyl)-4-[1-(2-methoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B6060048.png)